3-Thien-2-ylbenzonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

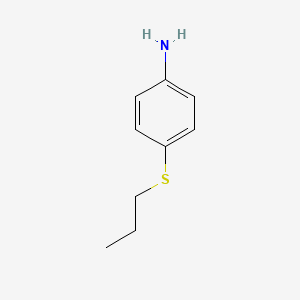

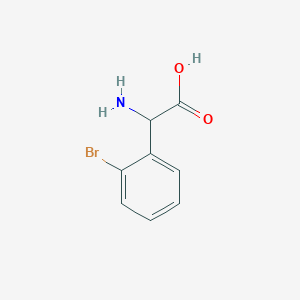

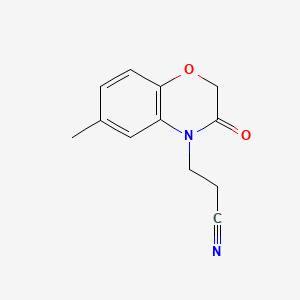

3-Thien-2-ylbenzonitrile is a compound that is part of a broader class of organic molecules that include a thiophene ring—a sulfur-containing heterocycle—bonded to a benzonitrile moiety. This structure is of interest due to its potential applications in electronic and optoelectronic devices, as well as its relevance in the synthesis of various heterocyclic compounds.

Synthesis Analysis

The synthesis of compounds related to 3-Thien-2-ylbenzonitrile often involves multi-step reactions that can include the formation of carbon-nitrogen bonds and the introduction of electron-withdrawing groups such as nitriles. For instance, benzo[b]thiophen-3-ylacetonitriles are synthesized through a reaction with nitrobenzene derivatives in the presence of potassium tert-butoxide and chlorotrimethylsilane, yielding cyano-substituted benzothienoquinolines . Another related synthesis involves a five-step process starting from 4-bromo-2-formylthiazole to produce a precursor for PET radioligand .

Molecular Structure Analysis

The molecular structure of 3-Thien-2-ylbenzonitrile and its derivatives is characterized by the presence of fused thiophene rings and a cyano group, which can significantly influence the electronic and optical properties of the molecule. The electron-withdrawing nature of the cyano group can affect the conjugation and the overall electron distribution within the molecule, which is crucial for its electronic applications .

Chemical Reactions Analysis

Compounds similar to 3-Thien-2-ylbenzonitrile can undergo various chemical reactions to form a wide range of heterocyclic derivatives. For example, 2-Thioxopyridine-3-carbonitrile derivatives can react with halogen-containing reagents to afford thieno[2,3-b]pyridine derivatives, which can then be used to synthesize other heterocyclic compounds such as carbohydrazides, pyrimidinones, and oxadiazole-thiols . Additionally, 3-aminothiophene-2-carbonitriles can be synthesized from α-acetylenic nitriles and converted into thieno[3,2-d]pyrimidines, showcasing the versatility of thiophene-nitrile compounds in heterocyclic chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Thien-2-ylbenzonitrile derivatives are influenced by their molecular structure. The presence of the thiophene ring and the cyano group can lead to materials with desirable electronic and optoelectronic properties. For instance, polymers derived from 4-thieno[3,2-b]thiophen-3-ylbenzonitrile have been investigated for their electronic and optical properties, which are relevant for applications in devices such as OLEDs and solar cells . The specific orientation of different molecular blocks, such as anthracene and biphenyl, in the polymer backbone can further modulate these properties, demonstrating the importance of molecular design in the development of functional materials .

Wissenschaftliche Forschungsanwendungen

Hydrogen Bonding Analysis

- DFT and FT-IR Analyses : 3-Thien-2-ylbenzonitrile derivatives demonstrate unique hydrogen bonding characteristics, which have implications for molecular stability and intramolecular interactions. Studies using ab initio calculations, FT-IR, and X-ray crystal analysis revealed insights into the hydrogen bonding and stability of these compounds (Kenawi & Elnagdi, 2006).

Synthesis Methods and Derivatives

- IMDAV Approach for Synthesis : The Intramolecular Diels–Alder Vinylarenе (IMDAV) method, involving 3-(Thien-2-yl)allylamines, has been explored for synthesizing Thieno[2,3-f]isoindoles, indicating the versatility of 3-Thien-2-ylbenzonitrile in creating complex heterocycles (Obushak et al., 2020).

- Fluorescent DNA Research Tools : Derivatives of 3-Thien-2-ylbenzonitrile have been used to develop fluorescent dyes for DNA research, enhancing the understanding of nucleic acid interactions (Barthes et al., 2015).

- Electronic and Optoelectronic Properties : Conjugated organic polymers derived from 3-Thien-2-ylbenzonitrile have shown significant potential in electronic and optoelectronic applications like OLEDs and solar cells (Ozturk et al., 2019).

Medicinal Chemistry Applications

- Antimicrobial and Anticancer Properties : Compounds synthesized from 3-Thien-2-ylbenzonitrile have been evaluated for their antimicrobial and antitumor activities, expanding its potential in medicinal chemistry (Elewa et al., 2021).

Optical Storage and Photophysical Properties

- Optical Memory Applications : 3-Thien-2-ylbenzonitrile derivatives have been used in photochromic diarylethenes for three-wavelength optical memory, showcasing their utility in advanced data storage technologies (Pu et al., 2006).

Conformational Studies in Chemical Synthesis

- Conformational Analysis in Synthesis : The molecule has been central to studies focusing on the conformational aspects of chemical synthesis, providing insights into molecular geometry and interactions (Cardoso et al., 2014).

Advanced Materials Research

- Synthesis of Expanded Quinoxalines : Research has focused on synthesizing expanded quinoxaline dyes using 3-Thien-2-ylbenzonitrile, contributing to developments in materials science and fluorescence applications (Merkt & Müller, 2018).

Zukünftige Richtungen

The future of synthetic chemistry, including the study and application of compounds like 3-Thien-2-ylbenzonitrile, is expected to focus on improving the ability of synthesis and enhancing the application of synthesis . This includes the development of more efficient and environmentally friendly synthetic processes, as well as the exploration of new drug targets and drugs for effective control of various diseases .

Eigenschaften

IUPAC Name |

3-thiophen-2-ylbenzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7NS/c12-8-9-3-1-4-10(7-9)11-5-2-6-13-11/h1-7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIILPQRSOQWSCU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CC=CS2)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7NS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20405199 |

Source

|

| Record name | 3-thien-2-ylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20405199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Thien-2-ylbenzonitrile | |

CAS RN |

380626-35-7 |

Source

|

| Record name | 3-thien-2-ylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20405199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-[(chloroacetyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B1275049.png)